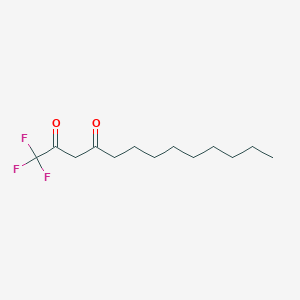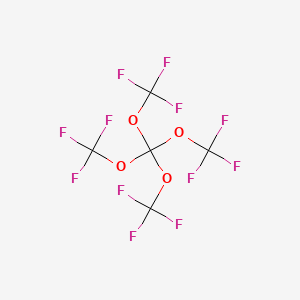
1,1,1-Trifluorotridecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorotridecane-2,4-dione is a fluorinated organic compound with the molecular formula C13H21F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and two ketone groups at the second and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorotridecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluorotridecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluorotridecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparación Con Compuestos Similares
1,1,1-Trifluorotridecane-2,4-dione can be compared with other fluorinated diketones, such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in coordination chemistry and as a ligand in metal complexes.
1,1,1-Trifluoro-2,4-hexanedione: Utilized in the synthesis of fluorinated polymers and materials.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for applications requiring higher molecular weight and specific hydrophobic characteristics.
Similar Compounds:
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1-Trifluoro-2,4-hexanedione
- 1,1,1-Trifluoro-2,4-heptanedione
Propiedades
| 96055-62-8 | |
Fórmula molecular |
C13H21F3O2 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
1,1,1-trifluorotridecane-2,4-dione |
InChI |
InChI=1S/C13H21F3O2/c1-2-3-4-5-6-7-8-9-11(17)10-12(18)13(14,15)16/h2-10H2,1H3 |
Clave InChI |
PFGGCCAHEYOZHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)





![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)


stannane](/img/structure/B14351820.png)
